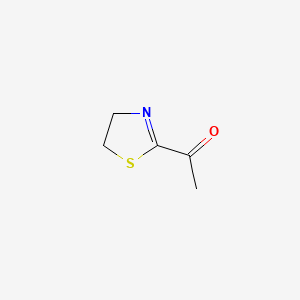

2-Acetyl-2-thiazoline

Description

Properties

IUPAC Name |

1-(4,5-dihydro-1,3-thiazol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NOS/c1-4(7)5-6-2-3-8-5/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZOZFDAMVVEZSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NCCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60184037 | |

| Record name | 2-Acetyl-2-thiazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Brown solid; Green, onion, herbal, grassy aroma | |

| Record name | 2-Acetyl-4,5-dihydrothiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033561 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Acetyl-2-thiazoline | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1737/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

222.00 to 223.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Acetyl-4,5-dihydrothiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033561 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water and heptane, Soluble (in ethanol) | |

| Record name | 2-Acetyl-2-thiazoline | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1737/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

29926-41-8 | |

| Record name | 2-Acetyl-2-thiazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29926-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetyl-2-thiazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029926418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetyl-2-thiazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4,5-dihydro-1,3-thiazol-2-yl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ACETYL-2-THIAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TI3K1Q5Y1T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Acetyl-4,5-dihydrothiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033561 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

25 - 26 °C | |

| Record name | 2-Acetyl-4,5-dihydrothiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033561 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Genesis of a Key Aroma Compound: A Technical Guide to the Ma-illard Reaction Formation of 2-Acetyl-2-Thiazoline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the formation mechanism of 2-acetyl-2-thiazoline, a significant flavor and aroma compound, through the Maillard reaction. This document details the intricate chemical pathways, offers precise experimental protocols for its synthesis and analysis, and presents quantitative data on the factors influencing its yield.

The Maillard Reaction: A Symphony of Flavor

The Maillard reaction is a non-enzymatic browning reaction that occurs between amino acids and reducing sugars when heated. It is responsible for the desirable color and flavor of a wide variety of cooked foods. This compound is a key product of this reaction, particularly when the amino acid cysteine is involved, and is characterized by its pleasant roasty, popcorn-like, and nutty aroma.

The Core Mechanism: Formation of this compound

The formation of this compound is a multi-step process involving the initial stages of the Maillard reaction, the degradation of the sugar moiety to form reactive dicarbonyl compounds, and the subsequent reaction with degradation products of cysteine.

Initial Stages of the Maillard Reaction

The reaction is initiated by the condensation of a reducing sugar, such as D-glucose, with an amino acid, in this case, L-cysteine. This forms an N-substituted glycosylamine, which then undergoes an Amadori rearrangement to form a 1-amino-1-deoxy-2-ketose, also known as the Amadori compound.

Formation of Dicarbonyl Intermediates

The Amadori compound is a crucial intermediate that can undergo further degradation through various pathways to form highly reactive α-dicarbonyl compounds. Key dicarbonyls involved in the formation of this compound are glyoxal (B1671930) and methylglyoxal (B44143), which are primarily formed from the degradation of the glucose molecule.

The Role of Cysteine Degradation

Cysteine, a sulfur-containing amino acid, plays a pivotal role by providing two essential reactants for the formation of the thiazoline (B8809763) ring: hydrogen sulfide (B99878) (H₂S) and ammonia (B1221849) (NH₃). These are generated through the Strecker degradation of cysteine, which is initiated by the reaction of cysteine with the dicarbonyl intermediates.

Thiazoline Ring Formation and Final Product

The final steps involve the reaction of the dicarbonyl compounds with hydrogen sulfide and ammonia. A proposed novel pathway suggests that glyoxal and methylglyoxal produced from D-glucose react with H₂S and NH₃ derived from L-cysteine to form 2-acetylthiazole, a related compound.[1][2] The formation of this compound is believed to proceed through the intermediate 2-(1-hydroxyethyl)-4,5-dihydrothiazole (B1254878), which is then oxidized to the final product.[3]

The overall reaction pathway can be visualized as follows:

Quantitative Data on Formation

The yield of this compound is significantly influenced by various reaction parameters. The following tables summarize the quantitative effects of pH, temperature, and reactant concentrations on the formation of this key aroma compound.

| pH | Relative Yield of 2-(1-hydroxyethyl)-4,5-dihydrothiazole (%) |

| 4.5 | Slower reaction rate |

| 6.5 | 60% (Optimal) |

| 7.5 | Similar to pH 6.5 and 8.5 |

| 8.5 | Similar to pH 6.5 and 7.5 |

| Table 1: Effect of pH on the formation of the precursor to this compound. The biotransformation rates were quite similar at pHs 6.5, 7.5, and 8.5, while the reaction was slightly slower at pH 4.5. The highest yield was obtained at pH 6.5.[4] |

| Temperature (°C) | Observation |

| Lower Temps | Relatively low amount of volatile flavor compounds produced. |

| > 140 | High level of pyrazine (B50134) and thiazole (B1198619) compounds like 2,5-dimethylpyrazine (B89654) and this compound is observed, contributing to a nutty and popcorn-like flavor.[3] |

| Table 2: General effect of temperature on the formation of this compound. |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound via the Maillard reaction and its subsequent quantitative analysis using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Synthesis of this compound in a Model System

This protocol describes a typical laboratory-scale synthesis of this compound.

Materials:

-

L-cysteine

-

D-glucose

-

Phosphate (B84403) buffer (0.1 M)

-

Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

-

Reaction vessel (e.g., sealed glass tube or a reflux setup)

-

Heating mantle or oil bath

-

Magnetic stirrer

Procedure:

-

Reactant Preparation: Prepare equimolar solutions of L-cysteine and D-glucose in a 0.1 M phosphate buffer.

-

pH Adjustment: Adjust the pH of the reaction mixture to the desired value (e.g., 6.5 for optimal yield) using HCl or NaOH.

-

Reaction Setup: Transfer the solution to the reaction vessel and seal it. If using a reflux setup, equip the flask with a condenser.

-

Heating: Heat the reaction mixture to a specific temperature (e.g., 120-140°C) with constant stirring for a defined period (e.g., 1-2 hours).

-

Cooling and Extraction: After the reaction is complete, cool the mixture to room temperature. Extract the volatile compounds using a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

-

Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate (B86663) and concentrate it under a gentle stream of nitrogen.

-

Analysis: The resulting extract can be analyzed using GC-MS or HPLC-MS/MS for the quantification of this compound.

Quantitative Analysis by HPLC-MS/MS

This protocol outlines a method for the sensitive and selective quantification of this compound.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.5 µm)

Reagents:

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

This compound standard for calibration

Procedure:

-

Sample Preparation:

-

Dilute the concentrated extract from the synthesis step in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient Elution: A typical gradient would start with a low percentage of B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 20°C

-

Injection Volume: 5 µL

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for this compound.

-

Optimize other MS parameters such as capillary voltage, cone voltage, and collision energy for maximum sensitivity.

-

-

Quantification:

-

Prepare a calibration curve using a series of known concentrations of the this compound standard.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

-

The following diagram illustrates a general experimental workflow for the synthesis and analysis of this compound.

Conclusion

This technical guide provides a detailed understanding of the formation of this compound in the Maillard reaction, a process of significant interest in the food, flavor, and pharmaceutical industries. The provided mechanisms, quantitative data, and experimental protocols offer a solid foundation for researchers and professionals working on the synthesis, analysis, and application of this important aroma compound. Further research can focus on elucidating the finer details of the reaction kinetics and exploring novel methods for controlled and efficient synthesis.

References

The Biosynthesis of 2-Acetyl-2-thiazoline in Food Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetyl-2-thiazoline (2-AT) is a potent aroma compound that imparts desirable roasted, popcorn-like, and nutty notes to a wide variety of thermally processed foods, including baked goods, roasted meats, and coffee. Its formation is primarily attributed to the Maillard reaction, a complex series of non-enzymatic browning reactions between reducing sugars and amino compounds. However, evidence also points to biosynthetic pathways, particularly those mediated by microorganisms such as baker's yeast (Saccharomyces cerevisiae), which can produce 2-AT and its precursors under milder conditions. This technical guide provides an in-depth exploration of the core principles governing the formation of this compound in food systems, detailing the precursor molecules, reaction mechanisms, and influential factors. It includes quantitative data on precursor abundance, detailed experimental protocols for analysis and synthesis, and visual diagrams of the key pathways and workflows to support further research and application in food science and flavor chemistry.

Introduction

The characteristic aroma of cooked food is a complex mosaic of volatile and semi-volatile organic compounds generated through various chemical transformations of raw food components. Among these, sulfur-containing heterocyclic compounds play a pivotal role in defining the savory and roasted notes that are highly valued by consumers. This compound, a member of the thiazoline (B8809763) class of compounds, is of particular interest due to its exceptionally low odor threshold and its significant contribution to the desirable aroma profiles of many cooked foods.

The primary route for the formation of this compound in food is the Maillard reaction. This reaction is initiated by the condensation of a reducing sugar with an amino compound, typically an amino acid, peptide, or protein. The subsequent series of reactions, including rearrangements, dehydrations, and fragmentations, leads to the formation of a plethora of flavor and color compounds. The key precursors for this compound in this pathway are a source of hydrogen sulfide (B99878) (H₂S), typically from the degradation of sulfur-containing amino acids like cysteine, and a dicarbonyl compound, such as methylglyoxal (B44143) or glyoxal, which are degradation products of carbohydrates.

More recently, interest has grown in the microbial production of flavor compounds as a means of generating natural and desirable aromas under controlled and milder conditions. Studies have demonstrated that baker's yeast (Saccharomyces cerevisiae) can facilitate the formation of this compound from precursors like cysteamine (B1669678) and sugars, suggesting a biosynthetic pathway that may be harnessed for commercial flavor production.

This guide will delve into the technical details of both the thermally-induced and biosynthetic pathways of this compound formation, providing researchers with the foundational knowledge and practical methodologies to investigate and manipulate the generation of this important flavor compound.

Precursors of this compound in Food Systems

The formation of this compound is contingent on the availability of specific precursor molecules in the food matrix. These precursors are primarily derived from the degradation of common food components like proteins and carbohydrates.

Sulfur-Containing Precursors

The sulfur atom in the thiazoline ring of 2-AT originates from sulfur-containing amino acids, principally cysteine. During thermal processing, cysteine can degrade to release hydrogen sulfide (H₂S) and cysteamine (2-aminoethanethiol). Cysteamine is considered the direct precursor that provides both the sulfur atom and the ethylamine (B1201723) backbone for the thiazoline ring.

Dicarbonyl Precursors

The acetyl group and the remaining carbon atoms of the thiazoline ring are derived from α-dicarbonyl compounds. These reactive intermediates are primarily formed through the degradation of carbohydrates during the Maillard reaction and caramelization. The most significant dicarbonyl precursors for this compound are:

-

Methylglyoxal (Pyruvaldehyde): A highly reactive dicarbonyl compound formed from the retro-aldol condensation of 3-deoxyglucosone, an intermediate in the Maillard reaction.

-

Glyoxal: The simplest α-dicarbonyl compound, also formed during carbohydrate degradation.

The concentrations of these precursors vary significantly across different food matrices, which in turn influences the potential for this compound formation.

Quantitative Data on Precursor Abundance in Foods

The following tables summarize the reported concentrations of the key precursors of this compound in various food products. This data is essential for predicting the potential for 2-AT formation in different food systems and for designing model systems for research.

Table 1: Concentration of Cysteamine and its Precursor Cysteine in Various Food Products

| Food Product | Precursor | Concentration Range | Reference(s) |

| Beef | Cysteine | 0.34 g/100g | [1] |

| Pork Loin | Cysteine | 0.34 g/100g | [1] |

| Lamb | Cysteine | 0.34 g/100g | [1] |

| Chicken | Cysteine | Not specified | |

| Milk | Cysteamine | Highly concentrated in human milk | [2] |

| Animal Feed | Cysteamine | 23-51 mg/kg | [3] |

| Plants | Cysteine | Variable, involved in stress response | [4] |

Note: Data on free cysteamine concentrations in raw food products is limited due to its high reactivity and rapid oxidation to cystamine.

Table 2: Concentration of Methylglyoxal (MGO) and Glyoxal (GO) in Various Food Products

| Food Product | Methylglyoxal (MGO) | Glyoxal (GO) | Reference(s) |

| Cookies | up to 81.4 mg/kg | Not specified | [5] |

| Manuka Honey | up to 740 mg/kg | Not specified | [5] |

| Snack Foods | 0.53 - 13.05 µ g/100g | 1.81 - 7.28 µ g/100g | [5] |

| Coffee (brewed) | 7.0 µg/mL | Not specified | [6] |

| Coffee (instant) | 731 µg/g | Not specified | [6] |

| Soya Sauce | 8.7 µg/mL | Not specified | [6] |

| Fried Dough Twist | 5.1 - 12.0 mg/kg | 6.5 - 11.8 mg/kg | [7] |

| Sesame and Perilla Oils | 0 - 197.5 ng/g | 0 - 197.5 ng/g | [2] |

| White Meat of Grass Carp (heated) | 1.84 - 2.24 mg/kg | 11.86 - 14.72 mg/kg | [7] |

Biosynthetic Pathways of this compound

Maillard Reaction Pathway

The classical pathway for this compound formation is through the Maillard reaction during thermal processing. The key steps are as follows:

-

Strecker Degradation of Cysteine: The sulfur-containing amino acid cysteine undergoes Strecker degradation in the presence of a dicarbonyl compound, leading to the formation of ammonia, hydrogen sulfide, and Strecker aldehydes.

-

Formation of Cysteamine: Cysteine can also be decarboxylated to form cysteamine.

-

Reaction of Cysteamine with Dicarbonyls: Cysteamine reacts with dicarbonyl compounds like methylglyoxal. The amino group of cysteamine attacks one of the carbonyl groups of methylglyoxal, followed by cyclization through the reaction of the thiol group with the second carbonyl group.

-

Dehydration and Tautomerization: The resulting intermediate undergoes dehydration and tautomerization to form the stable this compound.

The following diagram illustrates the proposed Maillard reaction pathway for the formation of this compound.

Yeast-Mediated Biosynthesis

Saccharomyces cerevisiae (baker's yeast) has been shown to produce this compound in a fermentation process. This pathway is of significant interest as it occurs at much lower temperatures than the Maillard reaction. The proposed mechanism involves the following steps:

-

Precursor Uptake: Yeast cells take up the precursors, including a sulfur source like cysteamine and a carbon source such as glucose or ethyl-L-lactate.

-

Enzymatic Conversion: Inside the yeast cell, a series of enzymatic reactions are thought to occur. While the specific enzymes have not been fully elucidated, it is hypothesized that the yeast's metabolic machinery facilitates the condensation and cyclization reactions.

-

Formation of 2-(1-hydroxyethyl)-4,5-dihydrothiazole: A key intermediate, 2-(1-hydroxyethyl)-4,5-dihydrothiazole, is formed.

-

Oxidation to this compound: This intermediate is then oxidized to form the final product, this compound. This oxidation step may be enzyme-mediated or may occur spontaneously.

The following diagram illustrates the proposed yeast-mediated biosynthetic pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.

Protocol for Quantification of Cysteamine in Food Samples by HPLC

This protocol is adapted from methods for biological samples and can be optimized for specific food matrices.

Objective: To quantify the concentration of cysteamine in a food sample.

Materials:

-

Food sample

-

0.5% Hydrochloric acid in acetonitrile (B52724) (90:10, v/v)

-

5,5'-dithiobis-(2-nitrobenzoic) acid (DTNB, Ellman's reagent)

-

C18 Solid Phase Extraction (SPE) cartridges

-

HPLC system with a Diode-Array Detector (DAD)

-

C18 HPLC column

-

Cysteamine hydrochloride standard

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Phosphoric acid

Procedure:

-

Sample Extraction:

-

Homogenize a known weight of the food sample.

-

Extract the homogenized sample with a mixture of 0.5% hydrochloric acid in acetonitrile (90:10, v/v).

-

Vortex or sonicate the mixture for 15-20 minutes.

-

Centrifuge the mixture to pellet solid debris.

-

Collect the supernatant.

-

-

Solid Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the supernatant onto the conditioned cartridge.

-

Wash the cartridge with water to remove polar interferences.

-

Elute the cysteamine with an appropriate solvent mixture (e.g., methanol or acetonitrile).

-

-

Derivatization:

-

To the eluted sample, add a solution of DTNB in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).

-

Allow the reaction to proceed for a specified time (e.g., 15 minutes) at room temperature to form the colored derivative.

-

-

HPLC Analysis:

-

Inject the derivatized sample into the HPLC system.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A suitable gradient or isocratic mixture of acetonitrile and water with an acid modifier like phosphoric acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: DAD at 323 nm.

-

Quantification: Prepare a calibration curve using cysteamine hydrochloride standards derivatized in the same manner. Calculate the concentration of cysteamine in the sample based on the peak area of the derivative.

-

Protocol for Maillard Reaction Model System for this compound Formation

Objective: To generate this compound in a controlled model system to study the effects of various parameters.

Materials:

-

Cysteamine hydrochloride

-

Methylglyoxal (40% aqueous solution)

-

Phosphate buffer (e.g., 0.1 M, pH 7.0)

-

Reaction vials (pressure-resistant)

-

Heating block or oil bath

-

Dichloromethane (B109758) (for extraction)

-

Anhydrous sodium sulfate

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Preparation of Reaction Mixture:

-

In a reaction vial, dissolve cysteamine hydrochloride and methylglyoxal in the phosphate buffer to achieve desired final concentrations (e.g., 10-50 mM).

-

Adjust the pH of the solution if necessary.

-

-

Thermal Reaction:

-

Seal the reaction vial tightly.

-

Place the vial in a preheated heating block or oil bath at a specific temperature (e.g., 120-150°C).

-

Heat for a defined period (e.g., 30-60 minutes).

-

-

Extraction of Volatiles:

-

After the reaction, cool the vial to room temperature.

-

Add a known amount of an internal standard (e.g., 2-acetylpyridine) to the reaction mixture.

-

Extract the volatile compounds by adding dichloromethane to the vial and vortexing vigorously.

-

Separate the organic layer. Repeat the extraction process two more times.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Concentrate the dried extract to a small volume under a gentle stream of nitrogen.

-

Inject an aliquot of the concentrated extract into the GC-MS system.

-

GC Column: A polar capillary column (e.g., DB-WAX or FFAP).

-

Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C).

-

MS Detection: Scan in full scan mode to identify the compounds and in selected ion monitoring (SIM) mode for quantification.

-

Identification and Quantification: Identify this compound by comparing its mass spectrum and retention time with an authentic standard. Quantify using the internal standard method.

-

Visualization of Experimental Workflow

The following diagram outlines a general experimental workflow for studying the formation of this compound in a food system.

Conclusion

The formation of this compound is a critical aspect of flavor development in a wide range of food products. While the Maillard reaction remains the most well-understood pathway for its generation, the potential for microbial biosynthesis opens up new avenues for the natural and controlled production of this important aroma compound. This technical guide has provided a comprehensive overview of the precursors, mechanisms, and analytical methodologies associated with this compound formation. The quantitative data, detailed protocols, and visual diagrams presented herein are intended to serve as a valuable resource for researchers and scientists in the fields of food chemistry, flavor science, and biotechnology, enabling further exploration and innovation in the creation and enhancement of food flavor. Future research should focus on the elucidation of the specific enzymes involved in the yeast-mediated pathway and the development of optimized processes for the commercial production of this compound as a natural flavor ingredient.

References

- 1. fitaudit.com [fitaudit.com]

- 2. Topical Stabilized Cysteamine as a New Treatment for Hyperpigmentation Disorders: Melasma, Post-Inflammatory Hyperpigmentation, and Lentigines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cysteine Signalling in Plant Pathogen Response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Compensation effects of coated cysteamine on meat quality, amino acid composition, fatty acid composition, mineral content in dorsal muscle and serum biochemical indices in finishing pigs offered reduced trace minerals diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mechanisms for the cytotoxicity of cysteamine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Maillard Marvel: A Technical Guide to 2-Acetyl-2-thiazoline, a Potent Flavor Compound

An In-depth Exploration of the Discovery, History, and Analysis of a Key Aroma Molecule

Introduction

2-Acetyl-2-thiazoline is a pivotal flavor compound renowned for its characteristic roasted, nutty, and popcorn-like aroma.[1] As a potent odorant, it significantly contributes to the desirable flavor profiles of a wide array of thermally processed foods, including roasted meats, freshly baked bread, and popcorn.[1][2] This heterocyclic sulfur-containing compound is a product of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that is fundamental to the development of flavor and color in cooked foods.[3] This technical guide provides a comprehensive overview of the discovery, history, formation, and analytical methodologies for this compound, tailored for researchers, scientists, and professionals in the fields of flavor chemistry and drug development.

Discovery and History

The identification of this compound as a significant flavor compound marked a notable advancement in flavor chemistry. Its discovery is credited to Tonsbeek, Copier, and Plancken, who in 1971 first isolated and identified the compound from beef broth.[4] This seminal work, published in the Journal of Agricultural and Food Chemistry, laid the foundation for understanding the chemical basis of roasted and savory flavors. Subsequent research throughout the 1990s by scientists such as Hofmann, Schieberle, and Grosch further elucidated its importance as a character-impact odorant in various foodstuffs and detailed its formation pathways.[5][6][7]

Physicochemical and Organoleptic Properties

This compound is a volatile compound with the chemical formula C₅H₇NOS.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 1-(4,5-dihydro-1,3-thiazol-2-yl)ethanone | [8] |

| CAS Number | 29926-41-8 | [9] |

| Molecular Weight | 129.18 g/mol | [9] |

| Appearance | Light yellow to orange-brown liquid/solid | [7][9] |

| Melting Point | 26-30 °C | [9] |

| Boiling Point | 222-223 °C at 760 mmHg | [10] |

| Density | 1.17 g/mL at 25 °C | [9] |

| Flash Point | 92 °C | [9] |

| Solubility | Soluble in ethanol; sparingly soluble in water |

From an organoleptic perspective, this compound is characterized by a potent roasted, nutty, and popcorn-like aroma.[9][11] Its flavor profile is often described as reminiscent of corn chips, toasted bread, and roasted nuts.[9][11] The perceived aroma can vary with concentration. At 1.00% in ethyl alcohol, it is described as having notes of corn chips, green onion, crispy chicken skin, and toasted grain with a nutty background.[11]

Formation of this compound via the Maillard Reaction

This compound is a classic example of a flavor compound generated through the Maillard reaction.[3] The primary precursors for its formation are the amino acid cysteine (or its decarboxylation product, cysteamine) and α-dicarbonyl compounds, such as methylglyoxal (B44143), which are degradation products of reducing sugars.[5]

The reaction pathway involves the condensation of cysteamine (B1669678) and methylglyoxal to form an intermediate, 2-(1-hydroxyethyl)-4,5-dihydrothiazole, which upon dehydration, yields this compound.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. Generation of roasted notes based on this compound and its precursor, 2-(1-hydroxyethyl)-4,5-dihydrothiazole, by combined bio and thermal approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fivesenses.com [fivesenses.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Comparison of Odorants in Beef and Chicken Broth—Focus on Thiazoles and Thiazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C5H7NOS | CID 169110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. store.astm.org [store.astm.org]

- 10. Odour Detection Methods: Olfactometry and Chemical Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound 29926-41-8 [thegoodscentscompany.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Acetyl-2-thiazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetyl-2-thiazoline is a pivotal sulfur-containing heterocyclic compound, renowned for its characteristic roasted, nutty, and popcorn-like aroma.[1][2] It is a key flavor component in a variety of cooked and thermally processed foods, including roasted beef, coffee, and popcorn. Beyond its organoleptic significance, this compound is a subject of interest in medicinal chemistry and drug development due to the presence of the thiazoline (B8809763) ring, a scaffold associated with diverse biological activities. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its formation pathway. All quantitative data are presented in structured tables for ease of reference, and key processes are visualized using diagrams to facilitate understanding.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in flavor science, as well as for its handling, formulation, and potential use in pharmaceutical contexts. These properties are summarized in the tables below.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₇NOS | [3] |

| Molecular Weight | 129.18 g/mol | [3] |

| Appearance | Light yellow to orange powder or lump; Brown solid | [4] |

| Odor | Roasted, nutty, popcorn-like, corn chip, grassy, green onion | [1] |

| Melting Point | 22 - 30 °C | [1][3][4] |

| Boiling Point | 222 - 223.8 °C at 760 mmHg; 94 °C at 11 mmHg | [4] |

| Density | 1.17 g/mL at 25 °C | [3][4] |

| Refractive Index (n20/D) | 1.5274 - 1.5305 | [3][5] |

| Vapor Pressure | 0.0942 mmHg at 25 °C | [5] |

| Flash Point | 92 °C (197.6 °F) - closed cup | [1] |

Chemical and Solubility Properties

| Property | Value | Reference |

| IUPAC Name | 1-(4,5-dihydro-1,3-thiazol-2-yl)ethanone | |

| CAS Number | 29926-41-8 | [3] |

| SMILES | CC(=O)C1=NCCS1 | |

| LogP | -0.89 | |

| pKa (Predicted) | 1.45 ± 0.10 | |

| Solubility | Soluble in ethanol (B145695) and methanol. Insoluble in water and heptane. | |

| Stability and Storage | Stable under cool, dry conditions. Store at 2-8°C. | [1][4] |

Spectral Data

Spectroscopic data is essential for the identification and structural elucidation of this compound.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Chemical Shifts (Predicted)

| Protons | Chemical Shift (ppm) |

|---|---|

| CH₃ (acetyl group) | 2.5 |

| CH₂ (C4 of thiazoline ring) | 4.2 |

| CH₂ (C5 of thiazoline ring) | 3.4 |

¹³C NMR Chemical Shifts (Predicted)

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C=O (carbonyl) | 195.0 |

| C2 (thiazoline ring) | 170.0 |

| C4 (thiazoline ring) | 60.0 |

| C5 (thiazoline ring) | 30.0 |

| CH₃ (acetyl group) | 25.0 |

Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~2900-3000 | C-H stretching (alkane) |

| ~1680 | C=O stretching (ketone) |

| ~1620 | C=N stretching (imine) |

| ~1100-1300 | C-N stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 129 | Molecular ion [M]⁺ |

| 86 | Loss of acetyl group (-COCH₃) |

| 71 | Fragmentation of the thiazoline ring |

| 43 | Acetyl cation [CH₃CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the determination of key physicochemical properties of this compound.

Melting Point Determination

Principle: The melting point is the temperature at which a solid transitions into a liquid. For a pure crystalline solid, this occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

Procedure:

-

Ensure the this compound sample is dry and finely powdered.

-

Pack a small amount of the sample into the sealed end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 10-15°C below the expected melting point (approximately 25°C).

-

Then, decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the entire sample has melted (T2).

-

The melting point range is reported as T1 - T2.

Boiling Point Determination

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Thiele tube or a small test tube with a side arm

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating mantle or Bunsen burner

-

Mineral oil or other suitable heating bath fluid

Procedure:

-

Place a small amount (1-2 mL) of this compound into the Thiele tube or test tube.

-

Place a small, inverted capillary tube (sealed end up) into the liquid.

-

Position a thermometer so that the bulb is just below the level of the side arm of the test tube, or immersed in the liquid in the Thiele tube.

-

Gently heat the heating bath.

-

As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Continue heating until a steady stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

Solubility Determination

Principle: Solubility is determined by observing the formation of a homogeneous solution when a solute is mixed with a solvent.

Apparatus:

-

Small test tubes

-

Vortex mixer or stirring rod

-

Graduated pipettes

Procedure:

-

Place approximately 10 mg of this compound into a clean, dry test tube.

-

Add 1 mL of the solvent to be tested (e.g., water, ethanol, heptane) to the test tube.

-

Vigorously agitate the mixture using a vortex mixer or by stirring with a glass rod for 1-2 minutes.

-

Observe the mixture against a well-lit background.

-

If the solid completely disappears and the solution is clear, the compound is considered soluble.

-

If the solid remains undissolved or the solution is cloudy, the compound is considered insoluble.

-

Repeat the procedure for each solvent.

Formation Pathway and Synthesis

Maillard Reaction Pathway

This compound is a well-known product of the Maillard reaction, a non-enzymatic browning reaction that occurs between amino acids and reducing sugars upon heating. The key precursors for the formation of this compound are the amino acid cysteine (or its decarboxylated form, cysteamine) and a dicarbonyl compound such as methylglyoxal, which is a degradation product of sugars.

References

Spectroscopic Data Analysis of 2-Acetyl-2-thiazoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-2-thiazoline is a volatile heterocyclic compound of significant interest in the flavor and fragrance industry, contributing to the characteristic aroma of roasted and cooked foods. Beyond its sensory properties, the thiazoline (B8809763) ring is a structural motif found in various biologically active molecules, making the characterization of such compounds crucial in pharmaceutical and medicinal chemistry. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and a summary of key data are presented to aid researchers in the identification and characterization of this and similar molecules.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 4.25 | t | 2H | 8.0 | H-5 |

| 3.40 | t | 2H | 8.0 | H-4 |

| 2.50 | s | 3H | - | H-7 (CH₃) |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 192.0 | C-6 (C=O) |

| 170.1 | C-2 |

| 64.5 | C-5 |

| 31.0 | C-4 |

| 25.0 | C-7 (CH₃) |

Solvent: CDCl₃

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2920 | Medium | C-H stretch (alkane) |

| 1680 | Strong | C=O stretch (ketone) |

| 1580 | Strong | C=N stretch (thiazoline ring) |

| 1360 | Medium | C-H bend (methyl) |

| 1100 | Medium | C-N stretch |

Table 4: Mass Spectrometry Fragmentation Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 129 | 100 | [M]⁺ (Molecular Ion) |

| 86 | 80 | [M - CH₃CO]⁺ |

| 59 | 40 | [C₂H₅NS]⁺ |

| 43 | 95 | [CH₃CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃)

-

NMR tubes (5 mm)

-

Pipettes

-

NMR Spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube.

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 12 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 1 second.

-

Acquire 16-32 scans.

-

Process the data using Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual CHCl₃ peak at 7.26 ppm.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 220 ppm.

-

Use a 30-degree pulse angle.

-

Employ a proton-decoupled pulse sequence.

-

Set the relaxation delay to 2 seconds.

-

Acquire 1024-4096 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound sample

-

FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

-

Solvent for cleaning (e.g., isopropanol)

-

Lint-free wipes

Procedure:

-

Background Scan: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal using a clean spatula.

-

Spectrum Acquisition:

-

Lower the ATR anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.

-

Label the significant peaks.

-

-

Cleaning: Clean the ATR crystal and anvil thoroughly with a lint-free wipe soaked in isopropanol.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Methanol (B129727) or other suitable volatile solvent

-

Mass Spectrometer with an Electron Ionization (EI) source

-

Gas Chromatograph (GC) for sample introduction (optional)

-

Vials with septa caps

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent like methanol (approximately 1 mg/mL).

-

Instrument Setup:

-

Tune the mass spectrometer according to the manufacturer's instructions.

-

Set the ionization mode to Electron Ionization (EI).

-

Set the electron energy to 70 eV.

-

Set the mass range to scan from m/z 35 to 200.

-

-

Sample Introduction:

-

Direct Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a low flow rate.

-

GC-MS: Inject the sample solution into the GC. The GC will separate the components, and the eluent will be directed into the mass spectrometer's ion source.

-

-

Data Acquisition: Acquire the mass spectrum.

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺).

-

Identify the major fragment ions and propose their structures.

-

Compare the obtained spectrum with a library database for confirmation if available.

-

Visualizations

The following diagrams illustrate the workflow of spectroscopic data analysis and the relationship between the different analytical techniques.

The Pivotal Role of Cysteine in the Formation of 2-Acetyl-2-thiazoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetyl-2-thiazoline is a potent aroma compound, imparting desirable roasted, nutty, and popcorn-like notes to a variety of thermally processed foods. Its formation is intricately linked to the Maillard reaction, with the sulfur-containing amino acid L-cysteine playing an indispensable role as a primary precursor. This technical guide elucidates the core mechanisms of this compound synthesis, focusing on the multifaceted contributions of cysteine. We will delve into the reaction pathways, influencing factors, and provide a summary of quantitative data and experimental protocols to facilitate further research and application in food science and potentially in the realm of drug development where thiazoline (B8809763) scaffolds are of interest.

Introduction: The Significance of this compound

This compound is a key volatile flavor compound found in a wide range of cooked foods, including meat, bread, and popcorn.[1] Its characteristic roasted and popcorn-like aroma makes it a significant contributor to the overall flavor profile of these products.[2] The formation of this compound is predominantly a result of the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars upon heating.[1][2] Among the various amino acids, cysteine is a critical precursor for the generation of many sulfur-containing flavor compounds, including this compound.[2][3] Understanding the precise role of cysteine in this process is crucial for controlling and optimizing the formation of this desirable aroma compound in food systems.

The Core Role of Cysteine in the Maillard Reaction Pathway

Cysteine serves as the primary source of both the sulfur and nitrogen atoms required for the formation of the thiazoline ring in this compound. The reaction pathway is a multi-step process that typically involves the degradation of both cysteine and a carbohydrate source.

The formation of this compound from cysteine and a reducing sugar, such as glucose, can be summarized in the following key stages:

-

Degradation of Precursors: During thermal processing, reducing sugars like glucose degrade to form highly reactive dicarbonyl compounds, such as glyoxal (B1671930) and methylglyoxal (B44143) (MGO).[2][4] Concurrently, cysteine can undergo degradation to release hydrogen sulfide (B99878) (H₂S) and ammonia (B1221849) (NH₃).[2][4]

-

Reaction of Intermediates: The released hydrogen sulfide and ammonia then react with the dicarbonyl compounds. A proposed novel route suggests the reaction of glyoxal and methylglyoxal with H₂S and NH₃ derived from L-cysteine to form 2-acetylthiazole (B1664039), a related compound.[2][4]

-

Formation of the Thiazoline Ring: A key pathway involves the reaction of cysteamine (B1669678), a decarboxylation product of cysteine, with a dicarbonyl compound. The nucleophilic thiol group of cysteamine attacks one of the carbonyl groups of the dicarbonyl, followed by an intramolecular cyclization with the amino group to form the thiazoline ring.

A hypothetical pathway for the formation of this compound from cysteine and methylglyoxal is depicted below:

Caption: Proposed Maillard reaction pathway for this compound formation.

Factors Influencing this compound Formation

The yield of this compound is significantly influenced by several factors, most notably pH and the availability of precursors.

The Critical Impact of pH

The pH of the reaction medium plays a pivotal role in directing the reaction pathways.

-

Alkaline Conditions: Alkaline environments are beneficial for the formation of this compound and pyrazines, which contribute to roasted and nutty aromas.[3] These conditions enhance the cyclization and transformation of the imine intermediate to the enol structure, which is a key step in the formation of the thiazoline ring.[3]

-

Acidic Conditions: In contrast, low pH levels promote the hydrolysis of cysteine to hydrogen sulfide (H₂S), leading to an increased formation of thiols and sulfides, which are associated with a meaty aroma.[3]

Precursor Availability and Competition

The relative concentrations of cysteine and dicarbonyl compounds are crucial. Studies have shown that cysteine preferentially reacts with methylglyoxal (MGO) over glyoxal (GO) to produce this compound at a high yield.[5] When MGO is completely consumed, the remaining cysteine may then react with GO.[5] The molar ratio of cysteine to MGO also influences the product profile; a 1:1 molar ratio favors the formation of 2-acetylthiazole, while a higher percentage of cysteine can lead to increased pyrazine (B50134) formation.[5]

Quantitative Data on this compound Formation

The following table summarizes available quantitative data from various studies on the formation of this compound under different conditions.

| Precursors | Key Conditions | Product(s) | Yield/Concentration | Reference |

| Cysteine, D-glucose | Model reaction | 2-Acetylthiazole | Not specified | [2][4] |

| Cysteamine, Ethyl-L-lactate, D-glucose | Fermentation with baker's yeast | This compound | High content | [1] |

| Cysteine, Diacetyl | Wine-like conditions (20 ± 2 °C, pH 3.5) | 2-Methyl-3-thiazoline, 2-methylthiazole | Not specified | [6][7] |

| Amadori rearrangement product (ARP) + Cysteine | Thermal treatment, varying pH | 2-Acetylthiazole | Formation strengthened in alkaline conditions | [3] |

| Glycine-ribose ARP + Cysteine | Thermal treatment, varying Cys dosage | 2-Acetylthiazole | Dominant product at 1:1 Cys:MGO molar ratio | [5] |

Experimental Protocols

Detailed experimental protocols are essential for reproducible research. Below are outlines of methodologies derived from the literature for studying this compound formation.

Model System for Maillard Reaction

This protocol is based on studies investigating the formation of 2-acetylthiazole from D-glucose and L-cysteine.

Workflow Diagram:

Caption: Experimental workflow for a model Maillard reaction study.

Methodology:

-

Reactant Preparation: Prepare a solution of D-glucose and L-cysteine in a phosphate (B84403) buffer of a specific pH.

-

Thermal Reaction: Heat the solution in a sealed container at a controlled temperature for a defined period to induce the Maillard reaction.

-

Extraction of Volatiles: Cool the reaction mixture and extract the volatile compounds using a suitable organic solvent (e.g., diethyl ether).

-

Analysis: Analyze the extracted compounds using analytical techniques such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) for the identification and quantification of 2-acetylthiazole and its intermediates.[4] High-Performance Ion Chromatography (HPIC) and HPLC can be used to detect dicarbonyl compounds.[4]

Biogeneration of this compound

This protocol is based on the fermentation of precursors using baker's yeast.[1]

Methodology:

-

Yeast Culture: Prepare a culture of baker's yeast in a suitable medium.

-

Precursor Addition: Add cysteamine, ethyl-L-lactate, and D-glucose to the yeast culture. The pH should be maintained at a specific level (e.g., pH 6.5).[1]

-

Fermentation: Incubate the mixture at a controlled temperature (e.g., 35 °C) with stirring for a specified duration (e.g., several hours to days).[1]

-

Extraction and Analysis: Separate the liquid phase and extract the flavor compounds. Analyze the extract for this compound content.

Alternative Synthetic Routes to Thiazolines

While the Maillard reaction is the primary route for this compound formation in food, various chemical synthesis methods for the thiazoline scaffold exist and are relevant for drug development and other applications. These methods often involve the condensation of β-amino thiols (like cysteine or cysteamine) with various electrophiles.

General Synthetic Pathways to Thiazolines:

Caption: General chemical synthesis routes to 2-substituted thiazolines.

Some documented methods include:

-

Condensation of β-amino thiols with nitriles or carboxylic acid derivatives.[8][9]

-

Reaction with iminium triflates generated from amides.[8]

-

Dehydrative cyclization of S-unprotected cysteine dipeptides.[10]

-

Reaction of aldehydes with cysteine to form a thiazolidine (B150603) intermediate, followed by oxidation.[11]

Conclusion

Cysteine is a cornerstone in the formation of the important aroma compound this compound. Its role extends from being a direct precursor providing the essential sulfur and nitrogen atoms for the thiazoline ring to influencing the overall flavor profile through pH-dependent reaction pathways. For researchers in food science, a thorough understanding of these mechanisms allows for the targeted generation of desirable roasted flavors. In the field of drug development, the principles of thiazoline synthesis involving cysteine can inform the design and synthesis of novel bioactive molecules. The provided data and protocols offer a solid foundation for further exploration and application of the rich chemistry surrounding cysteine and this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Cysteine-Induced pH-Dependent Formation of Thiols and Sulfides or 2-Acetylthiazole and Pyrazines during Thermal Treatment of N-(1-Deoxy-d-xylulos-1-yl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Formation Priority of Pyrazines and 2-Acetylthiazole Dependent on the Added Cysteine and Fragments of Deoxyosones during the Thermal Process of the Glycine-Ribose Amadori Compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The cysteine reaction with diacetyl under wine-like conditions: proposed mechanisms for mixed origins of 2-methylthiazole, 2-methyl-3-thiazoline, 2-methylthiazolidine, and 2,4,5-trimethyloxazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thiazoline synthesis [organic-chemistry.org]

- 10. Recent advances in the synthesis and utility of thiazoline and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06444A [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

The Genesis of Roasted Aromas: A Technical Guide to 2-Acetyl-2-Thiazoline Precursors in Raw Food Materials

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the precursors to 2-acetyl-2-thiazoline, a potent aroma compound responsible for the desirable roasted, nutty, and popcorn-like notes in many cooked foods. Understanding the distribution and concentration of these precursors in raw food materials is critical for controlling flavor development during food processing and for synthesizing nature-identical flavor compounds. This document outlines the key precursors, their formation pathways, quantitative data in various raw foods, and detailed experimental protocols for their analysis.

Core Precursors of this compound

The formation of this compound is primarily a result of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. The key precursors are:

-

Sulfur-Containing Amino Acids: Cysteine is the principal amino acid involved in the formation of this compound. Its thiol (-SH) group is the source of the sulfur atom in the thiazoline (B8809763) ring. Cysteamine (B1669678), the decarboxylation product of cysteine, also serves as a direct precursor.

-

Reducing Sugars: Monosaccharides such as glucose and fructose, and some disaccharides, provide the carbonyl group necessary for the initial stages of the Maillard reaction. The degradation products of these sugars, particularly dicarbonyl compounds like glyoxal (B1671930) and methylglyoxal, are crucial intermediates.

-

Intermediate Precursors: 2-(1-Hydroxyethyl)-4,5-dihydrothiazole has been identified as a direct, heat-labile precursor to this compound. However, this compound is an intermediate formed during the reaction and is not typically present in raw food materials.

Quantitative Data of Precursors in Raw Food Materials

The concentration of this compound precursors varies significantly across different raw food materials. The following tables summarize available quantitative data for cysteine and reducing sugars. Data for cysteamine in common raw food materials is limited in the scientific literature, as it is typically present at very low concentrations.

Table 1: Cysteine Content in Various Raw Food Materials

| Food Material | Cysteine Content (mg/100g) | Reference |

| Beef (Ground) | ~130 | [1] |

| Pork (Ground) | ~125 | [1] |

| Chicken (Ground) | ~130 | [1] |

| Chicken (Breast, raw) | ~325 (in 125g portion) | [1] |

| Fish (Tuna) | Not specified, but a good source | [2] |

| Lentils | Good source | [2] |

| Oatmeal | Good source | [2] |

| Eggs | Good source | [2] |

| Low-Fat Yogurt | Good source | [2] |

| Sunflower Seeds | Good source | [2] |

| Swiss Cheese | Good source | [2] |

| Broccoli | Source | [3][4] |

| Brussels Sprouts | Source | [3][4] |

| Garlic | Source | [3][4] |

| Onions | Source | [3][4] |

| Red Bell Peppers | Source | [3][4] |

Note: Cysteine content can vary based on the specific cut of meat, animal diet, and growing conditions for plants.

Table 2: Reducing Sugar Content in Various Raw Food Materials

| Food Material | Fructose ( g/100g ) | Glucose ( g/100g ) | Total Reducing Sugars ( g/100g ) | Reference |

| Vegetables | ||||

| Aubergine | 1.03 | 1.04 | 2.07 | [5] |

| Broccoli | 1.1 | 1.07 | 2.17 | [5] |

| Carrot | 1.31 | 1.4 | 2.71 | [5] |

| Corn (Sweet) | 0.38 | 0.62 | 1.00 | [5] |

| Onion | 1.34 | 1.63 | 2.97 | [5] |

| Potato | 0.17 | 0.24 | 0.41 | [5] |

| Red Bell Pepper | 1.25 | 1.38 | 2.63 | [5] |

| Tomato | 1.36 | 1.08 | 2.44 | [5] |

| Grains | ||||

| Wheat | - | - | Variable, increases with germination | [6] |

| Rice | - | - | Variable | [7] |

| Corn | - | - | Variable | [8] |

Note: Reducing sugar content in grains is often low in the raw, unprocessed state but can increase with processing or germination. The values for vegetables can vary based on variety, ripeness, and storage conditions.

Formation Pathways of this compound

The formation of this compound from its precursors is a multi-step process within the Maillard reaction network. The key stages are illustrated in the signaling pathway diagram below.

References

- 1. Cystine Content of Meats (1 - 10) | Whole Food Catalog [wholefoodcatalog.info]

- 2. Top 10 Foods Highest in Cystine (Cysteine) [myfooddata.com]

- 3. restorativemedicine.org [restorativemedicine.org]

- 4. Which Foods Are Highest in N-Acetyl Cysteine (NAC)? [everydayhealth.com]

- 5. Fructose Vegetables | Dr. med. Barbara Hendel [dr-barbara-hendel.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Crucial Role of Thermal Generation in the Synthesis of 2-Acetyl-2-thiazoline from Sugars and Amino Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-2-thiazoline is a pivotal sulfur-containing heterocyclic compound, renowned for its characteristic roasted, nutty, and popcorn-like aroma. Beyond its significance in the flavor and fragrance industry, its unique chemical structure makes it a molecule of interest for various applications in pharmaceutical and materials science. The thermal generation of this compound, primarily through the Maillard reaction between reducing sugars and sulfur-containing amino acids like cysteine, represents a complex yet fundamental process. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and key factors influencing the thermal synthesis of this important compound.

Core Principles: The Maillard Reaction Pathway to this compound

The formation of this compound is a key outcome of the Maillard reaction, a non-enzymatic browning reaction that occurs when amino acids and reducing sugars are heated together. The primary pathway involves the interaction of a sulfur-containing amino acid, typically cysteine or its derivative cysteamine (B1669678), with a dicarbonyl compound, such as pyruvaldehyde (methylglyoxal), which is itself a product of sugar degradation.

The generally accepted mechanism for the formation of this compound from cysteine and a reducing sugar like glucose can be visualized as follows:

Quantitative Data on Thermal Generation

The yield of this compound is highly dependent on various reaction parameters. While comprehensive public data is limited, key studies provide insights into the influence of these factors.

One critical intermediate in the formation of this compound is 2-(1-hydroxyethyl)-4,5-dihydrothiazole (B1254878). The yield of this precursor is significantly influenced by pH, as demonstrated in a bio-thermal generation model using cysteamine, ethyl-L-lactate, and D-glucose with baker's yeast, followed by a thermal step.[1]

| pH | Yield of 2-(1-hydroxyethyl)-4,5-dihydrothiazole (%) | Reference |

| 4.5 | Low | [1] |

| 6.5 | 60 | [1] |

| 7.5 | Similar to pH 6.5 and 8.5 | [1] |

| 8.5 | Similar to pH 6.5 and 7.5 | [1] |

Table 1: Influence of pH on the yield of the precursor 2-(1-hydroxyethyl)-4,5-dihydrothiazole.[1]

The final thermal conversion of the precursor to this compound is also influenced by temperature and reaction time. Higher temperatures generally favor the dehydration step, leading to an increased formation of the final product. However, excessive heat can also lead to degradation and the formation of other byproducts.[2]

Experimental Protocols

Model System for Thermal Generation of this compound

This protocol describes a typical laboratory-scale model system to study the formation of this compound from D-glucose and L-cysteine.

Materials:

-

D-glucose

-

L-cysteine

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH adjusted to a desired value)

-

High-purity water

-

Reaction vials (e.g., sealed glass tubes or a temperature-controlled reactor)

-

Heating system (e.g., oil bath, heating block, or oven)

-

Extraction solvent (e.g., dichloromethane (B109758) or diethyl ether)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Analytical instrumentation (GC-MS or HPLC-MS/MS)

Procedure:

-

Reactant Solution Preparation: Prepare aqueous solutions of D-glucose and L-cysteine in the phosphate buffer at the desired concentrations.

-

Reaction Setup: In a reaction vial, mix the D-glucose and L-cysteine solutions. The molar ratio of the reactants can be varied to study its effect on the yield.

-

Thermal Treatment: Seal the reaction vials and place them in the preheated heating system at a specific temperature (e.g., 120-180 °C) for a defined period.[2]

-

Cooling and Extraction: After the reaction time is complete, immediately cool the vials in an ice bath to stop the reaction. Extract the reaction mixture with an appropriate organic solvent.

-

Drying and Concentration: Dry the organic extract over a drying agent and then concentrate it under a gentle stream of nitrogen.

-

Analysis: Analyze the concentrated extract using GC-MS or HPLC-MS/MS to identify and quantify the amount of this compound formed.

Bio-thermal Generation of this compound

This protocol is based on the work of Bel Rhlid et al. (2002) and involves a fermentation step followed by thermal treatment.[1]

Materials:

-

Cysteamine

-

Ethyl-L-lactate

-

D-glucose

-

Baker's yeast

-

Water

-

pH-stat system

-

Heating apparatus

-

Extraction solvent (e.g., diethyl ether)

-

Distillation apparatus

Procedure:

-

Fermentation:

-

Suspend baker's yeast in water in a fermenter equipped with a pH-stat system and temperature control (e.g., 30-35 °C).

-

Adjust the pH to a desired value (e.g., 6.5).[1]

-

Add cysteamine and ethyl-L-lactate to the yeast suspension.

-

Add D-glucose portion-wise over a period of time (e.g., after 4 and 24 hours).[1]

-

Allow the fermentation to proceed for a set duration.

-

-

Extraction of Precursor:

-

After fermentation, centrifuge the mixture to separate the yeast cells.

-

Extract the supernatant with an organic solvent (e.g., diethyl ether).

-

Dry and concentrate the extract to obtain the precursor, 2-(1-hydroxyethyl)-4,5-dihydrothiazole.

-

-

Thermal Conversion:

-

Heat the obtained precursor in an aqueous solution or a suitable solvent to induce dehydration and formation of this compound. The temperature and duration of heating will influence the conversion rate.

-

-

Purification and Analysis:

-

The final product can be purified using techniques like high vacuum distillation.[1]

-

Analyze the purified product using GC-MS and other spectroscopic methods to confirm its identity and purity.

-

Factors Influencing Thermal Generation

Several factors critically influence the formation and yield of this compound during the Maillard reaction:

-

Temperature and Time: Higher temperatures and longer reaction times generally promote the Maillard reaction and the formation of this compound. However, excessive heat can lead to the degradation of the product and the formation of undesirable byproducts.[2]

-

pH: The pH of the reaction medium plays a crucial role. Slightly acidic to neutral pH conditions are often reported to be optimal for the formation of the precursor and the final product.[1][3] Alkaline conditions can also enhance the formation of 2-acetylthiazole (B1664039) and pyrazines.[3]

-

Reactant Type and Concentration: The type of reducing sugar and amino acid significantly impacts the reaction. Cysteine and cysteamine are the primary amino acid precursors. The concentration and molar ratio of the reactants are also key parameters to optimize for maximizing the yield.

-

Water Activity: Water activity influences the rate of the Maillard reaction. While some water is necessary for the reaction to occur, very high water content can dilute the reactants and slow down the reaction rate.

Conclusion

The thermal generation of this compound from sugars and amino acids is a complex process governed by the principles of the Maillard reaction. Understanding the reaction pathways and the influence of key parameters such as temperature, pH, and reactant concentrations is essential for controlling and optimizing its synthesis. The experimental protocols provided in this guide offer a starting point for researchers and scientists to explore the formation of this important flavor compound and to develop new applications in various fields, including drug development where thiazoline (B8809763) derivatives are of growing interest. Further research focusing on systematic quantitative analysis will be invaluable in fully elucidating the kinetics and thermodynamics of this reaction, enabling more precise control over the synthesis of this compound.

References

The Sensory Experience of 2-Acetyl-2-thiazoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction